molecular formula C6H9N3O B1372506 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1185535-97-0

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No. B1372506
CAS RN: 1185535-97-0
M. Wt: 139.16 g/mol
InChI Key: YJUTYBZBQLBFJO-UHFFFAOYSA-N
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Description

The compound “5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole” is a heterocyclic compound. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and 1,2,4-oxadiazole rings. The azetidine ring is a saturated four-membered ring with one nitrogen atom, while the 1,2,4-oxadiazole is a five-membered ring with three heteroatoms (one oxygen and two nitrogens) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine and 1,2,4-oxadiazole rings. The azetidine ring, being a strained four-membered ring, could potentially undergo ring-opening reactions. The 1,2,4-oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the azetidine and 1,2,4-oxadiazole rings could affect its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has been utilized in the synthesis and characterization of various derivatives that demonstrate significant antimicrobial properties. For instance, Desai and Dodiya (2014) synthesized a series of azetidinone derivatives with a quinoline-oxadiazole base, which were tested and found to have significant antibacterial and antifungal activities (Desai & Dodiya, 2014). Similarly, Dodiya, Shihory, and Desai (2012) reported the synthesis of quinoline-oxadiazole-based azetidinone derivatives, which also displayed significant antimicrobial activity (Dodiya, Shihory, & Desai, 2012).

Potential Applications in Corrosion Inhibition

The compound's derivatives have shown promise in corrosion inhibition, indicating a potential application in protecting metals from corrosive environments. Ammal, Prajila, and Joseph (2018) synthesized oxadiazole derivatives and evaluated their corrosion inhibition ability on mild steel in sulfuric acid. Their study revealed that these inhibitors effectively form a protective layer on the metal surface, suggesting their utility in industrial applications (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antioxidant Properties

Further research into the compound's derivatives has shown a wide range of biological activities, including antimicrobial and antioxidant properties. For example, Krishna et al. (2015) synthesized oxadiazole derivatives and evaluated their antimicrobial and antioxidant activities, indicating their potential utility in pharmaceutical applications (Krishna, Bhargavi, Rao, & Krupadanam, 2015). Additionally, Saundane, Verma, and Katkar (2013) reported the synthesis of oxadiazol-2-amine derivatives with promising antibacterial, antifungal, and radical scavenging activities (Saundane, Verma, & Katkar, 2013).

Future Directions

The study of heterocyclic compounds like “5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole” is a vibrant field in medicinal chemistry due to their potential biological activities. Future research could focus on the synthesis of this compound and its derivatives, investigation of their biological activities, and exploration of their mechanisms of action .

properties

IUPAC Name

5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-8-6(10-9-4)5-2-7-3-5/h5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUTYBZBQLBFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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